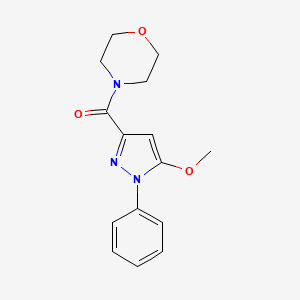
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a methoxy group and a phenyl group, along with a morpholine ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and phenyl groups. The morpholine ring is then attached through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy, phenyl, or morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone include other pyrazole derivatives and morpholine-containing compounds. Examples include:
- 1-Phenyl-3-(morpholin-4-yl)-1H-pyrazole
- 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
- Morpholin-4-yl(phenyl)methanone
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55227-63-9 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(5-methoxy-1-phenylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-11-13(15(19)17-7-9-21-10-8-17)16-18(14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clave InChI |
XZVPUEVMDSUFCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















